molecular formula C19H23ClIN3O2 B055040 Spectramide CAS No. 125141-02-8

Spectramide

Cat. No.: B055040
CAS No.: 125141-02-8
M. Wt: 487.8 g/mol
InChI Key: SSXZAENYAVXXOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spectramide involves multiple steps, starting with the preparation of the benzamide core structure. The key steps include:

    Iodination: Introduction of an iodine atom to the benzyl group.

    Methylation: Addition of a methyl group to the amino group.

    Methoxylation: Introduction of a methoxy group to the benzyl ring.

    Chlorination: Addition of a chlorine atom to the benzyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Spectramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce different halogenated derivatives .

Scientific Research Applications

Spectramide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of dopamine-D2 receptor interactions and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its selective dopamine-D2 receptor antagonism.

    Industry: Utilized in the development of diagnostic imaging agents for PET and SPECT

Mechanism of Action

Spectramide exerts its effects by selectively binding to dopamine-D2 receptors. This binding inhibits the receptor’s activity, thereby modulating dopamine signaling pathways. The molecular targets include the dopamine-D2 receptors located in the striatum and other brain regions involved in motor control and reward processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spectramide

This compound is unique due to its high selectivity and affinity for dopamine-D2 receptors, making it a valuable tool for in vivo imaging studies. Its ability to be labeled with iodine-125 further enhances its utility in PET and SPECT imaging .

Properties

CAS No.

125141-02-8

Molecular Formula

C19H23ClIN3O2

Molecular Weight

487.8 g/mol

IUPAC Name

5-chloro-N-[2-[(4-iodophenyl)methyl-methylamino]ethyl]-2-methoxy-4-(methylamino)benzamide

InChI

InChI=1S/C19H23ClIN3O2/c1-22-17-11-18(26-3)15(10-16(17)20)19(25)23-8-9-24(2)12-13-4-6-14(21)7-5-13/h4-7,10-11,22H,8-9,12H2,1-3H3,(H,23,25)

InChI Key

SSXZAENYAVXXOA-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C(=C1)OC)C(=O)NCCN(C)CC2=CC=C(C=C2)I)Cl

Canonical SMILES

CNC1=C(C=C(C(=C1)OC)C(=O)NCCN(C)CC2=CC=C(C=C2)I)Cl

125141-02-8

Synonyms

N-(2-(N'-4-iodobenzyl-N'-methyl)aminoethyl)-5-chloro-2-methoxy-4-(methylamino)benzamide
N-IMB
spectramide

Origin of Product

United States

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